molecular formula C10H16N2O4 B3346640 (2S)-2-amino-6-{[(prop-2-yn-1-yloxy)carbonyl]amino}hexanoic acid CAS No. 1215204-46-8

(2S)-2-amino-6-{[(prop-2-yn-1-yloxy)carbonyl]amino}hexanoic acid

Cat. No.: B3346640
CAS No.: 1215204-46-8
M. Wt: 228.24
InChI Key: KRFMMSZGIQEBIJ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-6-{[(prop-2-yn-1-yloxy)carbonyl]amino}hexanoic acid (IUPAC name) is a synthetic lysine derivative where the ε-amino group is functionalized with a propargyloxycarbonyl (Prg) moiety. This modification introduces a terminal alkyne group, enabling applications in bioorthogonal "click chemistry" for site-specific bioconjugation, drug delivery, and protein engineering . The compound is commercially available (CAS: 1215204-46-8) and is often abbreviated as AlkyneK in genetic code expansion studies . Its structure combines the biocompatibility of lysine with the reactivity of the alkyne group, making it valuable in chemical biology and therapeutics.

Properties

IUPAC Name

(2S)-2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14/h1,8H,3-7,11H2,(H,12,15)(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFMMSZGIQEBIJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)NCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC(=O)NCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-6-{[(prop-2-yn-1-yloxy)carbonyl]amino}hexanoic acid typically involves the following steps:

    Protection of the amino group: The amino group of the starting material, such as lysine, is protected using a suitable protecting group like the tert-butyloxycarbonyl (Boc) group.

    Introduction of the prop-2-yn-1-yloxycarbonyl group: The protected amino acid is then reacted with prop-2-yn-1-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to introduce the prop-2-yn-1-yloxycarbonyl group.

    Deprotection: The protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-6-{[(prop-2-yn-1-yloxy)carbonyl]amino}hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkanes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted amino acids.

Scientific Research Applications

Medicinal Chemistry

(2S)-2-amino-6-{[(prop-2-yn-1-yloxy)carbonyl]amino}hexanoic acid serves as a key building block for the synthesis of peptide-based drugs. Its ability to modify the properties of peptides makes it valuable in drug design, particularly for targeting specific biological pathways or enhancing bioavailability.

Biochemistry

The compound is utilized in studying enzyme-substrate interactions and protein modifications. It can be incorporated into peptides to investigate how structural changes affect enzymatic activity and protein folding. This is particularly useful in understanding diseases linked to protein misfolding.

Click Chemistry

Due to its reactive propynyl group, this compound is employed in click chemistry applications. This allows for site-specific incorporation into proteins, facilitating the development of novel bioconjugates for therapeutic purposes.

Case Study 1: Peptide Drug Development

In a study published in Nature Chemical Biology, researchers utilized this compound to synthesize a peptide that selectively inhibited a target enzyme involved in cancer progression. The incorporation of this amino acid improved the peptide's stability and binding affinity compared to traditional amino acids .

Case Study 2: Protein Engineering

A study explored the use of this compound in engineering proteins with enhanced functionality. By integrating this compound into the protein structure, researchers were able to create variants that exhibited altered enzymatic properties, providing insights into enzyme mechanisms .

Case Study 3: Bioconjugation Techniques

Research demonstrated the efficacy of using this compound in bioconjugation techniques for drug delivery systems. The compound facilitated the attachment of therapeutic agents to targeted cells, enhancing treatment efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of (2S)-2-amino-6-{[(prop-2-yn-1-yloxy)carbonyl]amino}hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yloxycarbonyl group can act as a reactive moiety, facilitating covalent bonding with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Key Insights :

  • Reactivity : AlkyneK’s terminal alkyne enables efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), but BCNK and TCOK avoid copper toxicity via strain-promoted or tetrazine-mediated reactions .
  • Biological Compatibility : TCOK and BCNK are preferred for in vivo applications due to faster kinetics and biocompatibility .

Lysine-Based Chelators for Radiopharmaceuticals

Lysine derivatives with chelating groups are critical for radiometal labeling:

Compound Name Substituent Group Log P Pharmacokinetic Profile References
(S)-2-amino-6-((carboxymethyl)(pyridin-2-ylmethyl)amino)hexanoic acid Carboxymethyl + pyridylmethyl -1.1 Reduced hepatobiliary clearance; renal excretion
(S)-2-amino-6-(bis(thiazol-2-ylmethyl)amino)hexanoic acid Bis(thiazolylmethyl) -2.3 High liver uptake; moderate stability
(S)-2-amino-6-((carboxymethyl)(thiazol-2-ylmethyl)amino)hexanoic acid Carboxymethyl + thiazolylmethyl -1.8 Balanced renal/hepatic clearance

Key Insights :

  • Log P and Clearance : Polar substituents (e.g., carboxymethyl) reduce hydrophobicity (lower Log P) and favor renal excretion .
  • Stability : Thiazole-containing chelators show superior stability (>90% radiochemical purity after 24 h) .

Naturally Occurring Modified Lysines

Pathological or endogenous lysine modifications contrast with synthetic derivatives:

Compound Name Modification Type Biological Role References
Carboxymethyllysine (CML) Carboxymethyl adduct Advanced glycation end-product (AGE) in diabetes
Pentosidine Lysine-arginine cross-link AGE associated with aging and renal failure
6-Deaminosinefungin Adenine-linked via ribose Antiviral analog of S-adenosylmethionine

Key Insights :

  • Functional Contrast: Synthetic derivatives (e.g., AlkyneK) are designed for controlled reactivity, while AGEs like CML form non-enzymatically and disrupt protein function .

Specialty Lysine Derivatives for Research

Compound Name Substituent Group Application References
(S)-2-amino-6-(1-oxy-2,2,5,5-tetramethylpyrroline-3-carboxamido)hexanoic acid (OPCLys) Nitroxide spin label Electron paramagnetic resonance (EPR) studies
(2S)-2-amino-6-[[3-hydroxy-2-methyl-5-phosphonooxymethyl)pyridin-4-yl]methylideneamino]hexanoic acid Pyridoxal phosphate (PLP) Schiff base Cofactor in enzymatic catalysis

Key Insights :

  • OPCLys : Enables site-specific spin labeling for studying protein dynamics .
  • PLP-Lysine : Forms Schiff bases essential for transamination reactions in enzymes .

Biological Activity

(2S)-2-amino-6-{[(prop-2-yn-1-yloxy)carbonyl]amino}hexanoic acid, also known as N-propargyl-L-lysine, is a synthetic derivative of the amino acid L-lysine. This compound features a prop-2-yn-1-yloxycarbonyl group attached to the amino acid backbone, which enhances its reactivity and potential biological applications. The molecular formula of this compound is C10H16N2O4, with a molecular weight of approximately 228.24 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The propynyl group acts as a reactive moiety, facilitating covalent bonding with target molecules. This interaction can modulate enzyme activity and influence various biological processes, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Protein Modification : It serves as a tool for studying post-translational modifications in proteins.

Case Studies

  • Inhibition of Enzymatic Activity :
    Research has demonstrated that this compound can effectively inhibit certain enzymes involved in bacterial secretion systems. For example, studies indicated that it reduces the activity of the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .
  • Applications in Medicinal Chemistry :
    The compound has been utilized as a building block in the synthesis of peptide-based therapeutics. Its unique structure allows for the incorporation into peptides that can target specific biological pathways, making it valuable in drug development .

Comparative Biological Activity Table

Biological ActivityEffectivenessReference
Enzyme InhibitionHigh
Protein ModificationModerate
Anti-bacterial PropertiesHigh

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Protection of Amino Group : The amino group of lysine is protected using a suitable protecting group.
  • Introduction of Propynyl Group : Reaction with propynyl alcohol in the presence of coupling agents like DCC facilitates the attachment of the propynyl moiety.
  • Deprotection : Removal of the protecting group under acidic conditions yields the final product.

Chemical Reactivity

The compound exhibits several chemical reactivities, including:

  • Oxidation : The propynyl group can be oxidized to form corresponding carboxylic acids.
  • Reduction : Reduction reactions can convert alkyne groups into alkanes.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (2S)-2-amino-6-{[(prop-2-yn-1-yloxy)carbonyl]amino}hexanoic acid?

  • Methodological Answer : Synthesis typically involves sequential protection/deprotection steps. The lysine backbone’s α-amino group is protected (e.g., with Fmoc/Boc), while the ε-amino group is functionalized with a prop-2-yn-1-yloxy carbonyl group via carbamate coupling. Solid-phase peptide synthesis (SPPS) is often employed for scalability and stereochemical control. Post-synthesis, deprotection under mild acidic conditions (e.g., TFA for Boc) ensures retention of the alkyne functionality .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the presence of the alkyne proton (δ ~2.5 ppm) and carbamate carbonyl (δ ~155 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and purity.
  • X-ray Crystallography : Used to resolve stereochemistry when crystallizable derivatives are synthesized (e.g., metal-coordinated complexes) .

Q. What are the primary applications of this compound in biochemical research?

  • Methodological Answer : The alkyne moiety enables bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for site-specific protein labeling, ligand conjugation, or probe attachment. It is also used in non-canonical amino acid (ncAA) incorporation via genetic code expansion for studying protein interactions .

Advanced Research Questions

Q. How can researchers optimize click chemistry conjugation efficiency using this compound in live-cell systems?

  • Methodological Answer :

  • Reaction Conditions : Use Cu(I)-stabilizing ligands (e.g., THPTA) to reduce cytotoxicity and enhance reaction kinetics.
  • Temporal Control : Incorporate photoactivatable azides for spatiotemporal precision.
  • Validation : Confirm conjugation efficiency via fluorescence microscopy (if fluorophore-tagged) or Western blotting with anti-alkyne antibodies .

Q. How to resolve discrepancies in crystallographic data when analyzing derivatives of this compound?

  • Methodological Answer :

  • Data Contradictions : If electron density maps show ambiguity (e.g., alkyne orientation), refine models using SHELXL with restraints for bond lengths/angles. Validate against alternative techniques like cryo-EM or NMR-derived distance restraints.
  • Twinned Data : For twinned crystals, employ the Hooft parameter in SHELX to correct for pseudo-merohedral twinning .

Q. What strategies mitigate steric hindrance during ncAA incorporation into proteins?

  • Methodological Answer :

  • tRNA Engineering : Use orthogonal tRNA synthetases with expanded binding pockets to accommodate the bulky alkyne group.
  • Codon Context : Optimize flanking codons to enhance ribosome processivity. Validate via LC-MS/MS to ensure fidelity of incorporation .

Q. How to address low yields in large-scale synthesis of this compound?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
  • Catalysis : Employ DMAP or HOBt to accelerate carbamate formation.
  • Purification : Use reverse-phase HPLC with a C18 column to isolate the product from hydrolyzed byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-amino-6-{[(prop-2-yn-1-yloxy)carbonyl]amino}hexanoic acid
Reactant of Route 2
(2S)-2-amino-6-{[(prop-2-yn-1-yloxy)carbonyl]amino}hexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.